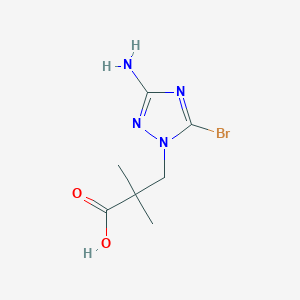
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with an amino and bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or sodium azide under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-fluoro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-iodo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
Uniqueness
The presence of the bromo group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
Biological Activity
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₈H₁₄BrN₄O₂
- Molecular Weight : 263.13 g/mol
- CAS Number : 1872743-55-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit various bacterial strains effectively, including both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions (like bromine) enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth has been noted. For example, triazole-based compounds have been reported to inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer cell survival and proliferation .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
- Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural features:
- Study on Triazole Derivatives :
- Antimicrobial Evaluation :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C7H11BrN4O2 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H11BrN4O2/c1-7(2,4(13)14)3-12-5(8)10-6(9)11-12/h3H2,1-2H3,(H2,9,11)(H,13,14) |
InChI Key |
HIYPBPIACMLHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=NC(=N1)N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















